

GBT1118: A Technical Overview of a Novel Hemoglobin Oxygen Affinity Modifier

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Compound of Interest

Compound Name: **GBT1118**
Cat. No.: **B12395295**

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Introduction

GBT1118 is a potent and orally bioavailable small molecule that acts as an allosteric modifier of hemoglobin's affinity for oxygen.^{[1][2]} It is a structural analog of voxelotor and has been investigated for its therapeutic potential in conditions characterized by hypoxia and red blood cell sickling.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of **GBT1118**, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

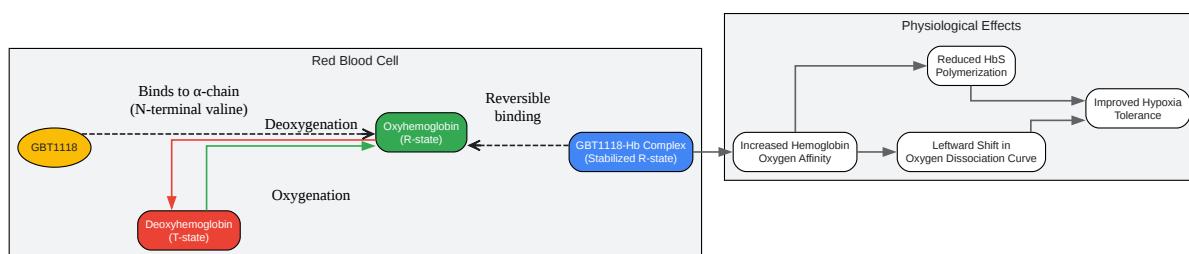
GBT1118 is chemically identified as 2-hydroxy-6-[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy-benzaldehyde.^[5]

- IUPAC Name: 2-hydroxy-6-[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy-benzaldehyde
- CAS Number: 1628799-51-8^[2]
- Molecular Formula: C₁₉H₂₀N₂O₄^[2]
- Molecular Weight: 340.379 g/mol ^[2]

- SMILES: O=C(C1=CN=CC=C1)N2--INVALID-LINK--COC3=C(C(O)=CC=C3)C=O[1]

Mechanism of Action

GBT1118 increases hemoglobin's affinity for oxygen through a specific and reversible mechanism. It covalently binds to the N-terminal valine of the α -chain of hemoglobin, forming an imine intermediate.[1][2][5] This binding event allosterically stabilizes the high-oxygen-affinity R-state conformation of hemoglobin, leading to a leftward shift in the oxygen-hemoglobin dissociation curve.[1][6] By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, **GBT1118** can mitigate the effects of hypoxia and inhibit the polymerization of sickle hemoglobin (HbS) in sickle cell disease.[3][7]



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Mechanism of action of **GBT1118**.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of **GBT1118** in murine models.

Pharmacokinetic Parameters of **GBT1118** in Mice

Parameter	Intravenous (10 mg/kg)	Oral (100 mg/kg)
Clearance (Blood)	0.057 mL/min/kg	-
Clearance (Plasma)	3.21 mL/min/kg	-
Volume of Distribution (Blood)	0.072 L/kg	-
Volume of Distribution (Plasma)	2.95 L/kg	-
Terminal Half-life (Blood)	13.9 h	-
Terminal Half-life (Plasma)	11.3 h	-
Absolute Bioavailability (Blood)	-	45.8%
Absolute Bioavailability (Plasma)	-	33.5%
RBC-to-Plasma Ratio	51:1	34:1
Data from Dufu et al., 2017. [5]		

Pharmacodynamic Effects of GBT1118 on Hemoglobin Oxygen Affinity (P_{50}) in Mice

Treatment Group	P_{50} (mmHg)
Vehicle	43 ± 1.1
GBT1118 (70 mg/kg, oral)	18.3 ± 0.9
GBT1118 (140 mg/kg, oral)	7.7 ± 0.2
Data from Dufu et al., 2017. [6]	

Hematological Effects of Chronic GBT1118 Treatment in Sickle Cell Disease Mice

Parameter	Vehicle-Treated SCD Mice	GBT1118-Treated SCD Mice
Hemoglobin (g/dL)	7.5 ± 0.5	9.9 ± 0.6
Hematocrit (%)	24 ± 2	32 ± 2
Red Blood Cell Count (10 ¹² /L)	5.4 ± 0.4	7.1 ± 0.5
Reticulocyte Count (%)	35 ± 5	20 ± 4
Red Blood Cell Half-life (days)	1.9	3.9
P ₅₀ (mmHg)	31	18
Hb Occupancy (%)	N/A	43 ± 6.5

Data from a study in Townes transgenic sickle cell disease (SCD) mice with chronic oral treatment for 24 days.[3]

Key Experimental Protocols

In Vivo Hypoxia Tolerance Study in Mice

This protocol is based on the methodology described by Dufu et al. (2017).[6]

1. Animal Model:

- Male C57BL/6J mice.

2. **GBT1118** Formulation and Administration:

- GBT1118** is formulated in a vehicle of dimethylacetamide, polyethylene glycol 400 (PEG400), and 40% Cavitron at a ratio of 1:5:4.[5]
- Administer **GBT1118** via oral gavage at doses of 70 mg/kg or 140 mg/kg.[6] The control group receives the vehicle only.

3. Hypoxic Challenge:

- Two hours after oral administration, place conscious animals in a restraining tube.
- Ventilate with room air (21% O₂) for a 20-minute acclimatization period.
- Induce hypoxia by stepwise decreases in the fraction of inspired oxygen (FiO₂) to 15%, 10%, and finally 5%.
- Maintain each hypoxic level for 30 minutes.
- To assess tolerance to severe hypoxia, maintain the 5% O₂ level for an additional 90 minutes.[6]

4. Physiological Monitoring:

- Continuously monitor systemic and microcirculatory hemodynamics.
- Measure arterial blood gases and interstitial tissue PO₂ at each oxygen level.

Chronic Treatment in a Sickle Cell Disease Mouse Model

This protocol is based on studies investigating the effects of **GBT1118** in Townes transgenic sickle cell disease (SCD) mice.[3]

1. Animal Model:

- Homozygous Townes SCD mice (8-12 weeks old).[3]

2. **GBT1118** Formulation and Administration:

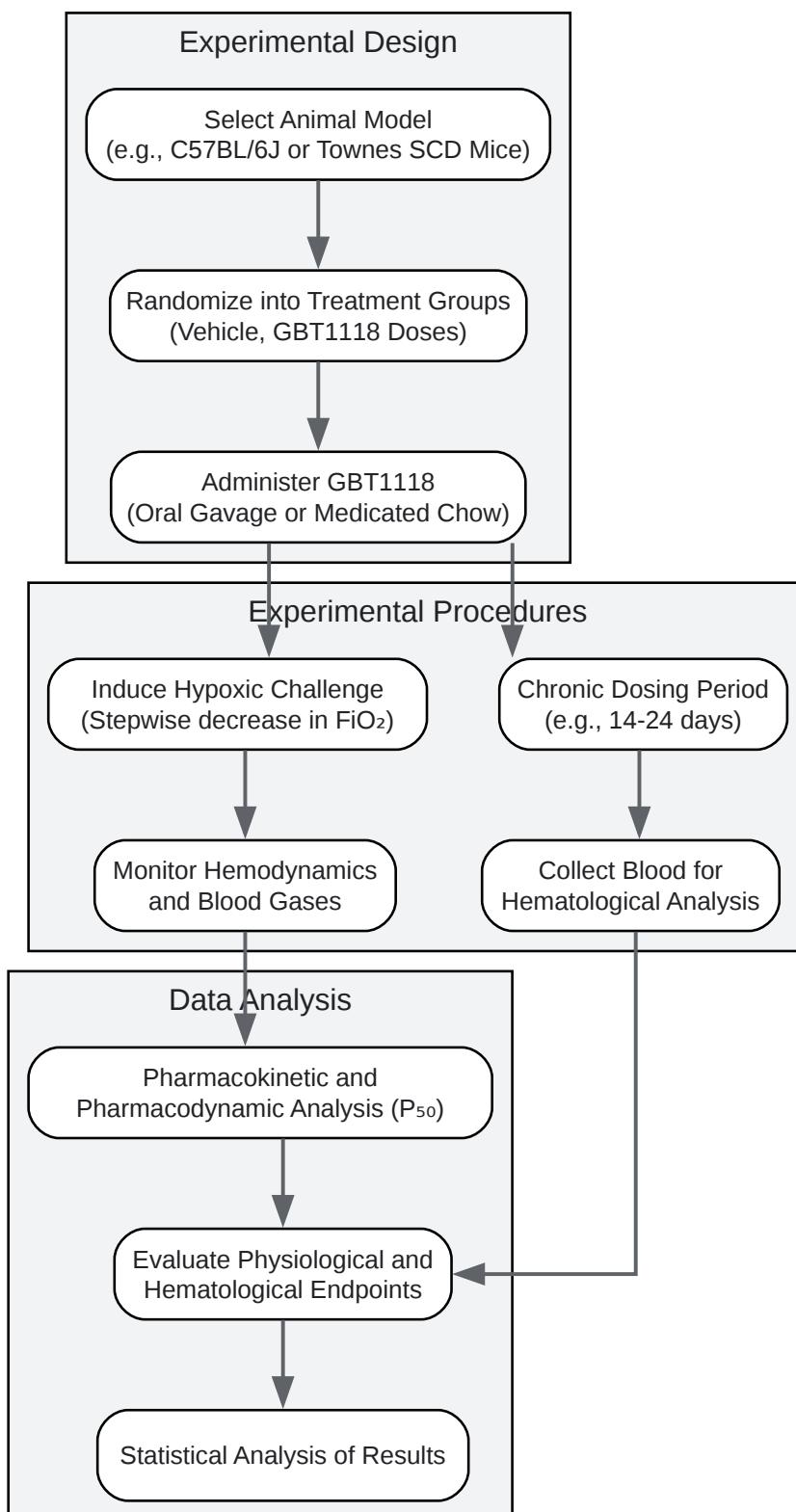
- **GBT1118** is formulated in a 0.5% methylcellulose/phosphate buffer (pH 7.4) with 0.01% Tween-80.
- Alternatively, **GBT1118** can be incorporated into laboratory chow.[8][9]
- For oral gavage, administer **GBT1118** at a dose of 100 mg/kg twice daily for 14 to 24 days. [3]

3. Hematological Analysis:

- Collect blood samples at baseline and at the end of the treatment period.
- Measure complete blood counts, including hemoglobin, hematocrit, and red blood cell counts.
- Determine reticulocyte counts to assess erythropoietic activity.
- Measure red blood cell half-life to evaluate hemolysis.[\[3\]](#)

4. Pharmacodynamic Assessment:

- Measure the P_{50} of blood samples using a hemoximeter to determine the effect on hemoglobin oxygen affinity.[\[3\]](#)
- Quantify **GBT1118** concentrations in blood to determine hemoglobin occupancy.[\[10\]](#)

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